2-thioxooxazolidin-4-one 2-thioxooxazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 2346-24-9
VCID: VC7960901
InChI: InChI=1S/C3H3NO2S/c5-2-1-6-3(7)4-2/h1H2,(H,4,5,7)
SMILES: C1C(=O)NC(=S)O1
Molecular Formula: C3H3NO2S
Molecular Weight: 117.13 g/mol

2-thioxooxazolidin-4-one

CAS No.: 2346-24-9

Cat. No.: VC7960901

Molecular Formula: C3H3NO2S

Molecular Weight: 117.13 g/mol

* For research use only. Not for human or veterinary use.

2-thioxooxazolidin-4-one - 2346-24-9

Specification

CAS No. 2346-24-9
Molecular Formula C3H3NO2S
Molecular Weight 117.13 g/mol
IUPAC Name 2-sulfanylidene-1,3-oxazolidin-4-one
Standard InChI InChI=1S/C3H3NO2S/c5-2-1-6-3(7)4-2/h1H2,(H,4,5,7)
Standard InChI Key GCSVNNODDIEGEX-UHFFFAOYSA-N
SMILES C1C(=O)NC(=S)O1
Canonical SMILES C1C(=O)NC(=S)O1

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

2-Thioxooxazolidin-4-one is systematically named 2-sulfanylidene-1,3-oxazolidin-4-one (IUPAC) and is alternatively referred to as 2-thio-2,4-oxazolidinedione or 2-thioxo-4-oxazolidinone . Key identifiers include:

  • CAS Registry Number: 2346-24-9

  • PubChem CID: 3380372

  • Molecular Weight: 117.13 g/mol

  • SMILES: C1C(=O)NC(=S)O1

  • InChIKey: GCSVNNODDIEGEX-UHFFFAOYSA-N .

Spectral Properties

Spectral data confirms the compound’s structure:

  • Mass Spectrometry (GC-MS): Dominant peaks at m/z 117 (molecular ion), 59 (C₂H₃NO⁺), and 60 (C₂H₄NO⁺) .

  • 3D Conformer Analysis: PubChem’s interactive model highlights a planar oxazolidinone ring with a thiocarbonyl group at position 2 .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃H₃NO₂S
Exact Mass116.988 g/mol
XLogP30.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthetic Methodologies

Direct Synthesis from α-Keto Thioesters

A 2017 study demonstrated a one-pot synthesis using α-keto thioesters with sodium thiocyanate or potassium cyanate under nucleophilic conditions . The mechanism involves:

  • Thiolate Transfer: Thiocyanate (SCN⁻) substitutes the thioester group.

  • Cyclization: Intramolecular attack by the oxygen nucleophile forms the oxazolidinone ring .

The reaction proceeds at moderate temperatures (50–70°C) with yields exceeding 70% .

Reaction Scheme

α-Keto thioester+SCN⁻2-Thioxooxazolidin-4-one+R-SH\text{α-Keto thioester} + \text{SCN⁻} \rightarrow \text{2-Thioxooxazolidin-4-one} + \text{R-SH}

Derivative Synthesis

  • 3-Allyl Substitution: Reacting 2-thioxooxazolidin-4-one with allyl bromide yields 3-allyl-2-thioxooxazolidin-4-one (CAS 93962-58-4), enhancing lipophilicity for pharmacological studies .

  • Complex Heterocycles: Condensation with pyrrolidine derivatives produces compounds like 5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-3-allyl-2-thioxooxazolidin-4-one (CAS 93839-23-7), evaluated for antitumor activity .

Pharmacological Activity

Anticancer Mechanisms

In vitro studies highlight dose-dependent cytotoxicity against leukemia and solid tumor cells:

Table 2: Cytotoxicity of 2-Thioxooxazolidin-4-one Derivatives

CompoundCell LineIC₅₀ (μM)Mechanism
NB-4Jurkat (T-ALL)15.19Apoptosis induction (p=0.001)
NB-3HL-60 (AML)17.84RIPK3/DDIT3 upregulation
NB-5MCF-7 (Breast)0.54Pan-cancer inhibitory effects
  • Apoptotic Pathways: NB-4 upregulates BID (pro-apoptotic) and PPARγ (cell differentiation) genes .

  • Necroptosis Modulation: NB-3 enhances RIPK3 expression, linking to programmed necrosis .

Structure-Activity Relationships (SAR)

  • Thiocarbonyl Group: Essential for DNA intercalation and topoisomerase inhibition .

  • Substituents at C-3: Allyl groups improve membrane permeability, as seen in 3-allyl derivatives .

  • Electron-Withdrawing Groups: Enhance reactivity with cysteine residues in target enzymes .

Applications and Future Directions

Anticancer Drug Development

2-Thioxooxazolidin-4-one scaffolds are prioritized for multitarget kinase inhibitors due to their low toxicity in peripheral blood mononuclear cells (PBMCs) . Hybrid derivatives combining oxazolidinone and thiazole moieties show promise against resistant tumors .

Green Synthesis Innovations

Recent advances employ nanocatalysts (e.g., Bi(SCH₂COOH)₃) and ultrasound-assisted reactions to improve yield (82–92%) and reduce energy consumption .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator